(3-Methoxy-1,2-oxazol-5-yl)methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

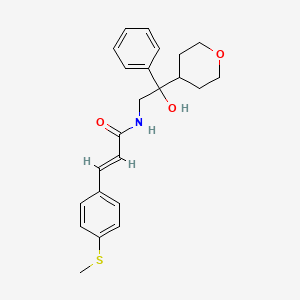

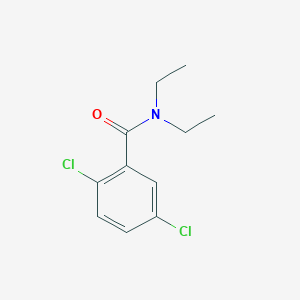

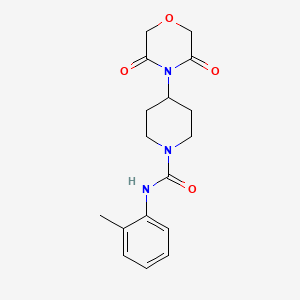

“(3-Methoxy-1,2-oxazol-5-yl)methanethiol” is a sulfur-containing organic compound. It has a CAS Number of 2137581-29-2 and a molecular weight of 145.18 . The IUPAC name for this compound is (3-methoxyisoxazol-5-yl)methanethiol .

Molecular Structure Analysis

The InChI code for “(3-Methoxy-1,2-oxazol-5-yl)methanethiol” is 1S/C5H7NO2S/c1-7-5-2-4 (3-9)8-6-5/h2,9H,3H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“(3-Methoxy-1,2-oxazol-5-yl)methanethiol” has a molecular weight of 145.18 . Unfortunately, other specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Aplicaciones Científicas De Investigación

Electrophilic Alkylation and Nucleophilic Allylation

- Methoxy(phenylthio)methane, related to (3-Methoxy-1,2-oxazol-5-yl)methanethiol, undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, demonstrating its utility in synthetic chemistry (Sato, Okura, Otera, & Nozaki, 1987).

Self-Assembly on Electrodes

- Thiolated oligoarylene molecules, which include methoxy-terphenyl-methanethiol variants, can self-assemble as monolayers on polycrystalline gold electrodes. This is significant in the fabrication of organic field-effect transistors (OFETs), impacting electronic device manufacturing (Casalini et al., 2013).

Surface Interaction Studies

- Studies on methanethiol decomposition on Pt(111) surfaces reveal the formation of surface intermediates like thiomethoxy, which are crucial for understanding surface chemistry and catalysis (Koestner et al., 1985).

Adsorption and Transformation Studies

- Methanethiol, closely related to (3-Methoxy-1,2-oxazol-5-yl)methanethiol, exhibits interesting adsorption and transformation behaviors on surfaces like Zirconia, which are important for catalytic and surface science studies (Ziolek, Saur, Lamotte, & Lavalley, 1994).

Kinetics of Synthesis and Decomposition

- Understanding the kinetics of methanethiol and dimethyl sulfide synthesis and decomposition provides insights into reaction mechanisms and catalyst surface interactions, which are essential in chemical engineering and catalysis (Mashkin, 1994).

Methane Activation Studies

- The activation of methane over Zn modified H-ZSM-5 zeolites, involving the formation of surface methoxy intermediates, is a crucial area of research in catalysis and energy conversion (Xu et al., 2012).

Synthesis and Crystal Structures

- Research on the synthesis and crystal structure of complexes containing S-rich bis(pyrazol-1-yl)methane ligands contributes to the field of organometallic chemistry and material science (Tang et al., 2002).

Propiedades

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-7-5-2-4(3-9)8-6-5/h2,9H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKMVYTDPCZAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)

![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)